Cyclopentyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate
Description
Cyclopentyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate is a structurally complex heterocyclic compound featuring a fused triazolo-pyridine core. Its design incorporates a trifluoromethyl group at the 6-position of the tetrahydro-pyridine ring and a cyclopentyl carbamate moiety attached to the triazole-methyl group.
Properties
IUPAC Name |
cyclopentyl N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O2/c15-14(16,17)9-5-6-11-19-20-12(21(11)8-9)7-18-13(22)23-10-3-1-2-4-10/h9-10H,1-8H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWMTRXLAJHOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s triazolo[4,3-a]pyridine core distinguishes it from analogs with related scaffolds:
- Triazolo[4,3-a]pyrazines (e.g., sitagliptin intermediate in ): Pyrazine rings introduce two nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to the pyridine-based target compound. This difference may alter target selectivity in enzyme inhibition .
Substituent Analysis
Enzyme Inhibition Potential
- Sitagliptin Analogs (): The triazolo-pyrazine scaffold in sitagliptin derivatives inhibits dipeptidyl peptidase-4 (DPP-4) via interactions with the S2 pocket.
- Triazolo-pyridazines (): These compounds exhibit varied biological activities depending on substituents.
Metabolic and Physicochemical Properties
- Trifluoromethyl vs. Cyano/Nitro Groups: The target’s trifluoromethyl group offers superior metabolic stability compared to the nitro and cyano substituents in ’s imidazo-pyridine derivative, which may undergo reduction or hydrolysis .
- Carbamate vs. Ester Linkages : The cyclopentyl carbamate in the target compound likely enhances plasma stability relative to ester-containing analogs (e.g., ’s pyridinylmethyl esters), which are prone to esterase cleavage .
Analytical Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
